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Compound of Interest

Compound Name:
3-Amino-3-(3-

hydroxyphenyl)propanoic acid

Cat. No.: B1273824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-

proteinogenic β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted spectroscopic data obtained from computational models. These predictions offer

valuable insights for the characterization and analysis of this molecule in research and

development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

These predictions were generated using advanced computational software and are intended to

serve as a reference for spectral interpretation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.15 t 1H Ar-H

~6.70 d 1H Ar-H

~6.65 d 1H Ar-H

~6.60 s 1H Ar-H

~4.10 t 1H CH-NH₂

~2.50 d 2H CH₂-COOH

Note: Predicted chemical shifts can vary depending on the software and calculation parameters

used. The broad signals for the -NH₂ and -COOH protons are not included in this prediction as

their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment

~173.5 C=O (Carboxylic Acid)

~157.0 Ar-C-OH

~145.0 Ar-C

~129.5 Ar-CH

~118.0 Ar-CH

~114.5 Ar-CH

~114.0 Ar-CH

~52.0 CH-NH₂

~42.0 CH₂-COOH

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (phenol), N-H

stretch (amine)

3300-2500 Very Broad O-H stretch (carboxylic acid)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1580 Medium N-H bend (amine)

~1450 Medium C-H bend (aliphatic)

~1250 Strong C-O stretch (phenol)

Predicted Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₉H₁₁NO₃

Molecular Weight 181.19 g/mol

Predicted [M+H]⁺ 182.0759

Predicted [M-H]⁻ 180.0613

Major Fragmentation Peaks (Predicted)
m/z 164 (loss of NH₃), 136 (loss of COOH), 107

(hydroxytropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

amino acids. These protocols serve as a starting point and may require optimization based on

the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice

of solvent will depend on the solubility of the compound and the desired information.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans will depend on the sample concentration, with 16 to 64 scans being

common.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Further dilute

the sample as needed for the specific ionization technique.

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a

mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both

positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated

([M-H]⁻) molecular ions.

MS/MS (Tandem MS): To obtain fragmentation data, select the molecular ion of interest

and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Processing: Analyze the resulting mass spectrum to determine the molecular weight

and identify characteristic fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the general

structure of the target molecule.
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Caption: Workflow for the Spectroscopic Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic
acid.

Caption: Chemical Structure of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-(3-
hydroxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273824#3-amino-3-3-hydroxyphenyl-
propanoic-acid-spectroscopy-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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